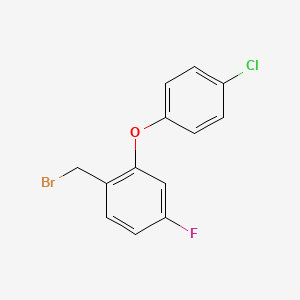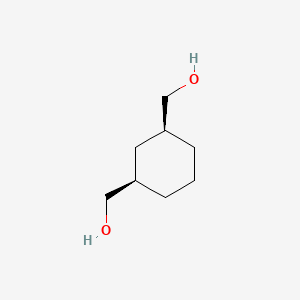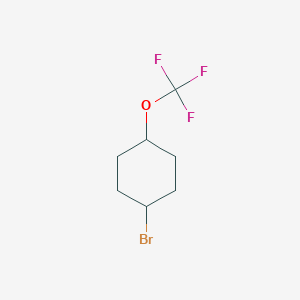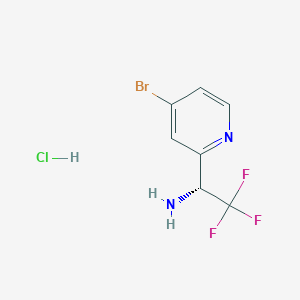
(E)-ethyl 3-(2-(2-aminoethoxy)-3-bromophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-ethyl 3-(2-(2-aminoethoxy)-3-bromophenyl)acrylate is an organic compound that belongs to the class of acrylates This compound is characterized by the presence of an ethyl ester group, a bromophenyl group, and an aminoethoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(2-(2-aminoethoxy)-3-bromophenyl)acrylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired scale of production and the specific requirements of the end product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-ethyl 3-(2-(2-aminoethoxy)-3-bromophenyl)acrylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Applications De Recherche Scientifique
(E)-ethyl 3-(2-(2-aminoethoxy)-3-bromophenyl)acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-ethyl 3-(2-(2-aminoethoxy)-3-bromophenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-acetoxy-2-methylbenzamide: Exhibits similar chemical properties and applications.
Uniqueness
(E)-ethyl 3-(2-(2-aminoethoxy)-3-bromophenyl)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H16BrNO3 |
|---|---|
Poids moléculaire |
314.17 g/mol |
Nom IUPAC |
ethyl (E)-3-[2-(2-aminoethoxy)-3-bromophenyl]prop-2-enoate |
InChI |
InChI=1S/C13H16BrNO3/c1-2-17-12(16)7-6-10-4-3-5-11(14)13(10)18-9-8-15/h3-7H,2,8-9,15H2,1H3/b7-6+ |
Clé InChI |
RXUJUPGMLZSUJS-VOTSOKGWSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C1=C(C(=CC=C1)Br)OCCN |
SMILES canonique |
CCOC(=O)C=CC1=C(C(=CC=C1)Br)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Aza-bicyclo[3.1.1]hept-3-ylamine](/img/structure/B12274239.png)
![1,4-Dioxaspiro[4.5]decan-8-amine, N-(2,2-diethoxyethyl)-](/img/structure/B12274243.png)

![methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12274262.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B12274280.png)
![Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine](/img/structure/B12274284.png)
![1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine](/img/structure/B12274291.png)
![5-bromo-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxybenzene-1-sulfonamide](/img/structure/B12274292.png)
![2-tert-butyl-1-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12274297.png)
![4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12274300.png)


![(S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine](/img/structure/B12274325.png)

